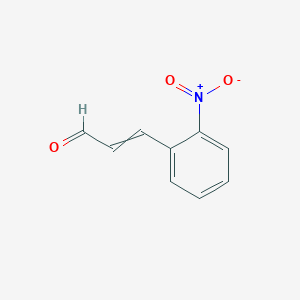

3-(2-nitrophenyl)prop-2-enal

Description

Properties

IUPAC Name |

3-(2-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSMELHEXDVEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028584 | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-88-2 | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

Cinnamaldehyde is dissolved in a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which generates the nitronium ion (NO₂⁺) as the active electrophile. The ortho-directing effect of the aldehyde group ensures regioselective nitration at the 2-position of the benzene ring. Typical conditions include:

-

Temperature : 0–5°C to control exothermicity.

-

Molar Ratios : A 1:1 molar ratio of cinnamaldehyde to nitric acid, with sulfuric acid acting as both catalyst and solvent.

-

Workup : The crude product is quenched in ice water, extracted with dichloromethane, and purified via recrystallization or column chromatography.

Mechanistic Insights

The nitration proceeds through the following steps:

Challenges and Optimizations

-

Regioselectivity : Competing para-nitration is minimized due to steric hindrance from the propenal side chain.

-

Side Reactions : Over-nitration or oxidation of the aldehyde group can occur if reaction temperatures exceed 10°C.

-

Yield Improvements : Dropwise addition of nitric acid and rigorous temperature control enhance yields to ~60–70%.

Alternative Synthetic Routes

While nitration remains the primary method, hypothetical pathways are proposed based on analogous syntheses:

Oxidation of 3-(2-Nitrophenyl)propanal

Oxidation of 3-(2-nitrophenyl)propanal using pyridinium chlorochromate (PCC) or Jones reagent might afford the target compound. This method remains speculative without experimental validation.

Spectroscopic Validation

Synthesized this compound is characterized using:

-

IR Spectroscopy : Peaks at 1681 cm⁻¹ (C=O stretch) and 1519 cm⁻¹ (aromatic C=C).

-

¹H NMR : Signals at δ 9.78 ppm (aldehyde proton), 7.65–8.02 ppm (aromatic protons), and 6.73 ppm (vinyl protons).

-

¹³C NMR : Resonances at δ 192.1 ppm (aldehyde carbon) and 148.3 ppm (nitro-substituted carbon).

Applications in Heterocyclic Synthesis

This compound serves as a precursor for benzothiazepines and hydrazone derivatives with pharmacological activity. For example:

Chemical Reactions Analysis

Types of Reactions

3-(2-nitrophenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-(2-nitrophenyl)prop-2-enoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of 3-(2-aminophenyl)prop-2-enal.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(2-nitrophenyl)prop-2-enoic acid.

Reduction: 3-(2-aminophenyl)prop-2-enal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-(2-nitrophenyl)prop-2-enal serves as a crucial intermediate in the synthesis of more complex organic molecules. It is employed in:

- Building Blocks : Used in the preparation of various pharmaceuticals and agrochemicals.

- Functionalization : The nitro group can be reduced or substituted, leading to a wide range of derivatives with tailored properties.

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Studies have demonstrated its efficacy against various cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxic effects on breast cancer (MCF-7 and MDA-MB-231) and colon cancer (DLD-1) cell lines .

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| MCF-7 | 1.57 | 13.3 | Not reported |

| MDA-MB-231 | 1.0 | 10.0 | Not reported |

| DLD-1 | 0.5 | 8.0 | Not reported |

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Gram-positive and Gram-negative bacteria .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a drug candidate:

- Drug Development : Its derivatives are being explored for their ability to inhibit specific cancer pathways and for their role in the development of new therapeutic agents targeting SARS-CoV-2 protease .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several derivatives of this compound against a panel of 60 tumor cell lines using the National Cancer Institute's protocols. Results indicated that compounds derived from this enal exhibited significant growth inhibition across multiple cancer types, particularly leukemia and breast cancers .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing metal complexes of hydrazones derived from this compound. These complexes demonstrated enhanced antibacterial properties compared to their parent compounds, highlighting the importance of coordination chemistry in improving biological activity .

Mechanism of Action

The mechanism of action of 3-(2-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form adducts with nucleophiles in biological systems, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

3-(4-nitrophenyl)prop-2-enal: Similar structure but with the nitro group in the para position.

3-(2-aminophenyl)prop-2-enal: Reduction product of 3-(2-nitrophenyl)prop-2-enal.

3-(2-chlorophenyl)prop-2-enal: Similar structure with a chlorine substituent instead of a nitro group.

Uniqueness

This compound is unique due to the position of the nitro group, which significantly influences its chemical reactivity and biological activity. The ortho position of the nitro group allows for specific interactions and reactions that are not possible with other positional isomers.

Biological Activity

3-(2-Nitrophenyl)prop-2-enal, a compound featuring a nitro group ortho to a phenyl ring, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article details its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through the reaction of o-nitrobenzaldehyde with acrolein in the presence of a base like sodium hydroxide. The reaction typically occurs at temperatures between 50-60°C for several hours, ensuring complete conversion of reactants. The compound's structure is characterized by the presence of a reactive aldehyde group alongside the nitro substituent, which significantly influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. The nitro moiety triggers redox reactions within microbial cells, leading to toxicity and cell death. This mechanism has been explored in various studies, highlighting the potential of this compound as an effective antimicrobial agent against bacteria such as H. pylori and P. aeruginosa .

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. For instance, compounds derived from similar structures have shown promising results against leukemia, colon cancer, and breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). In vitro studies have demonstrated that these compounds can inhibit cell growth at specific concentrations, with GI50 values indicating effective cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components such as proteins and DNA, disrupting normal cellular functions and inducing apoptosis in cancer cells . The compound may also form adducts with nucleophiles in biological systems, leading to alterations in signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating various derivatives of this compound revealed significant cytotoxic effects on multiple cancer cell lines. The evaluation was conducted using the National Cancer Institute's standard protocol, measuring cell viability post-treatment with varying concentrations of the compound. Results indicated that certain derivatives exhibited low toxicity towards normal human lymphocytes while effectively inhibiting tumor cell growth .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, it was found that compounds similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The studies employed various methods to assess minimum inhibitory concentrations (MICs), confirming the compound's potential as a lead for developing new antibacterial agents .

Comparative Analysis

| Compound | Biological Activity | Cell Lines Tested | Key Findings |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | MCF-7, MDA-MB-231 | Significant cytotoxicity with low normal cell toxicity |

| Ciminalum (p-nitro derivative) | Antimicrobial | Various tumor cell lines | Effective against leukemia and colon cancers |

| Similar Nitro Compounds | Antineoplastic | Multiple bacterial strains | Broad spectrum antimicrobial activity |

Q & A

Q. Common Pitfalls :

- Overlooking torsional angles in the propenal chain, which can lead to misassignment of E/Z isomerism .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Distinct peaks at δ 9.6–10.1 ppm (aldehyde proton) and δ 7.4–8.3 ppm (aromatic protons) confirm the structure .

- ¹³C NMR : Signals at δ 190–195 ppm (C=O) and δ 145–150 ppm (C=Nitro) validate functional groups .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 193.16 (C₉H₇NO₄) and fragmentation patterns indicating loss of NO₂ .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Tip : Combine LC-MS/MS with isotopic labeling (e.g., ¹⁵N) to track nitro group reactivity in complex mixtures .

How does the electronic nature of the 2-nitrophenyl group influence the compound’s reactivity in Diels-Alder reactions?

Advanced Research Focus

The electron-withdrawing nitro group enhances the electrophilicity of the α,β-unsaturated aldehyde, making it a potent dienophile:

- Kinetic Studies : Second-order rate constants increase by 3–5× compared to non-nitrated analogs due to lowered LUMO energy .

- Regioselectivity : Reactions with electron-rich dienes (e.g., furan) favor endo transition states, confirmed by DFT calculations .

- Applications : Used to synthesize nitrated polycyclic frameworks for optoelectronic materials .

What computational methods are recommended for predicting the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes like COX-2 (target for anti-inflammatory agents) .

- QSAR Models : Correlate Hammett σ values of substituents with antimicrobial activity (e.g., against S. aureus) .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) but potential hepatotoxicity due to nitro group metabolism .

Q. Advanced Research Focus

- Variable-Temperature NMR : Perform experiments at 233 K to slow nitro group rotation, splitting singlets into doublets .

- X-Ray Crystallography : Compare experimental torsion angles (C-NO₂) with DFT-optimized geometries to identify dominant conformers .

- Dynamic HPLC : Separate rotational isomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential release of nitroso byproducts .

- Waste Disposal : Neutralize residues with 10% NaOH before disposal to reduce toxicity .

What role does this compound play in materials science applications?

Q. Advanced Research Focus

- Conductive Polymers : Acts as a crosslinker in polyaniline composites, enhancing thermal stability (TGA data shows degradation >250°C) .

- Photoresponsive Materials : Nitro group facilitates photo-induced electron transfer in azobenzene hybrids .

How can enantiomeric purity of chiral derivatives be assessed?

Q. Advanced Research Focus

- Chiral HPLC : Use Chiralpak IG-U columns with hexane/isopropanol (90:10) to resolve enantiomers (Rs > 1.5) .

- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations .

What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound?

Q. Advanced Research Focus

- Selective Catalysts : Use Pd/C with H₂ at 40 psi to reduce the aldehyde to alcohol without reducing NO₂ .

- Protecting Groups : Temporarily convert the aldehyde to an acetal before hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.